Cas no 1806166-00-6 (3-(Fluoromethyl)-2-iodo-6-methoxy-4-(trifluoromethoxy)pyridine)
3-(Fluoromethyl)-2-iodo-6-methoxy-4-(trifluoromethoxy)pyridine Chemical and Physical Properties
Names and Identifiers
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- 3-(Fluoromethyl)-2-iodo-6-methoxy-4-(trifluoromethoxy)pyridine
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- Inchi: 1S/C8H6F4INO2/c1-15-6-2-5(16-8(10,11)12)4(3-9)7(13)14-6/h2H,3H2,1H3
- InChI Key: OEWVWDYZNWCAEB-UHFFFAOYSA-N
- SMILES: IC1C(CF)=C(C=C(N=1)OC)OC(F)(F)F
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 229
- XLogP3: 3.2
- Topological Polar Surface Area: 31.4
3-(Fluoromethyl)-2-iodo-6-methoxy-4-(trifluoromethoxy)pyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029093927-1g |
3-(Fluoromethyl)-2-iodo-6-methoxy-4-(trifluoromethoxy)pyridine |
1806166-00-6 | 97% | 1g |
$1,549.60 | 2022-04-01 |
3-(Fluoromethyl)-2-iodo-6-methoxy-4-(trifluoromethoxy)pyridine Related Literature
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Huifang Yang,Haoran Guo,Peidong Fan,Xinpan Li,Wenlu Ren,Rui Song Nanoscale, 2020,12, 7024-7034
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Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
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Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
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Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
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Juan J. Sánchez,Miguel López-Haro,Juan C. Hernández-Garrido,Ginesa Blanco,Miguel A. Cauqui,José M. Rodríguez-Izquierdo,José A. Pérez-Omil,José J. Calvino,María P. Yeste J. Mater. Chem. A, 2019,7, 8993-9003
Additional information on 3-(Fluoromethyl)-2-iodo-6-methoxy-4-(trifluoromethoxy)pyridine
3-(Fluoromethyl)-2-Iodo-6-Methoxy-4-(Trifluoromethoxy)Pyridine: A Comprehensive Overview
The compound 3-(Fluoromethyl)-2-Iodo-6-Methoxy-4-(Trifluoromethoxy)Pyridine, identified by the CAS No. 1806166-00-6, is a highly specialized organic molecule with significant potential in various chemical and pharmaceutical applications. This pyridine derivative is characterized by its unique substitution pattern, featuring a fluoromethyl group at position 3, an iodo group at position 2, a methoxy group at position 6, and a trifluoromethoxy group at position 4. The combination of these substituents imparts distinctive electronic and steric properties to the molecule, making it a valuable compound in modern chemical research.
Recent studies have highlighted the importance of pyridine derivatives in drug discovery and materials science. The presence of electron-withdrawing groups like the trifluoromethoxy and iodo substituents enhances the molecule's reactivity and stability, which are crucial for applications in medicinal chemistry. For instance, the trifluoromethoxy group is known to improve pharmacokinetic properties such as bioavailability and metabolic stability, making this compound a promising candidate for drug development.
The synthesis of 3-(Fluoromethyl)-2-Iodo-6-Methoxy-4-(Trifluoromethoxy)Pyridine involves advanced organic synthesis techniques, including multi-component reactions and selective substitutions. Researchers have employed methodologies such as nucleophilic aromatic substitution and cross-coupling reactions to achieve high yields and purity. These methods are not only efficient but also environmentally friendly, aligning with the growing emphasis on sustainable chemical practices.
In terms of applications, this compound has shown potential in several areas. In medicinal chemistry, it serves as a valuable building block for constructing bioactive molecules targeting various therapeutic areas. For example, its ability to act as a precursor for heterocyclic compounds with anti-inflammatory or anticancer properties has been explored in recent studies. Additionally, its electronic properties make it suitable for use in organic electronics, particularly in the development of semiconducting materials.
The structural uniqueness of this compound also makes it an interesting subject for theoretical studies. Computational chemistry approaches have been employed to investigate its electronic structure, reactivity, and potential interactions with biological systems. These studies provide insights into its behavior under different conditions and guide further experimental work.
In conclusion, 3-(Fluoromethyl)-2-Iodo-6-Methoxy-4-(Trifluoromethoxy)Pyridine (CAS No. 1806166-00-6) is a versatile compound with significant potential across multiple disciplines. Its unique substitution pattern, combined with cutting-edge synthesis methods and diverse applications, positions it as an important molecule in contemporary chemical research.
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